molecular formula C9H4F3NO B2393211 2-Formyl-5-(trifluoromethyl)benzonitrile CAS No. 1289015-46-8

2-Formyl-5-(trifluoromethyl)benzonitrile

Cat. No.: B2393211
CAS No.: 1289015-46-8
M. Wt: 199.132
InChI Key: PWEJELZGJXQNKW-UHFFFAOYSA-N
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Description

2-Formyl-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H4F3NO It is characterized by the presence of a formyl group (CHO) and a trifluoromethyl group (CF3) attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Formyl-5-(trifluoromethyl)benzonitrile can be synthesized through several methods. One common approach involves the formylation of 5-(trifluoromethyl)benzonitrile using a Vilsmeier-Haack reaction. This reaction typically employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 2-Carboxy-5-(trifluoromethyl)benzonitrile.

    Reduction: 2-Hydroxymethyl-5-(trifluoromethyl)benzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formyl-5-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Formyl-5-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The formyl group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Formylbenzonitrile: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    5-(Trifluoromethyl)benzonitrile:

    2-Fluoro-5-formylbenzonitrile: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in its chemical behavior.

Uniqueness

2-Formyl-5-(trifluoromethyl)benzonitrile is unique due to the presence of both the formyl and trifluoromethyl groups, which confer distinct chemical properties The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the formyl group provides a reactive site for further chemical modifications

Properties

IUPAC Name

2-formyl-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO/c10-9(11,12)8-2-1-6(5-14)7(3-8)4-13/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEJELZGJXQNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289015-46-8
Record name 2-formyl-5-(trifluoromethyl)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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